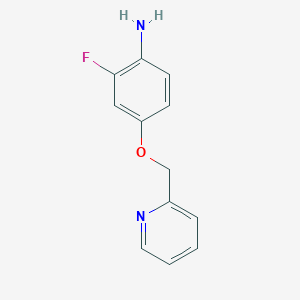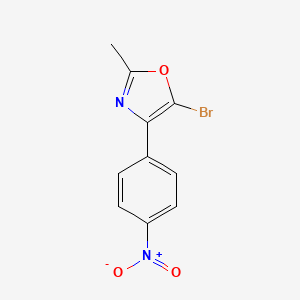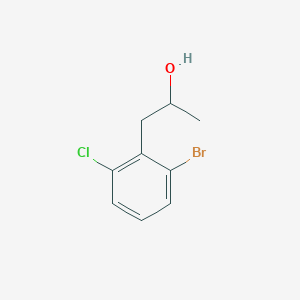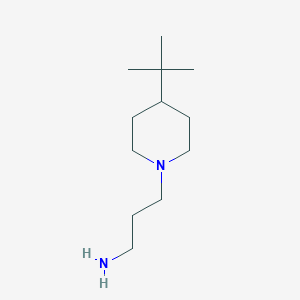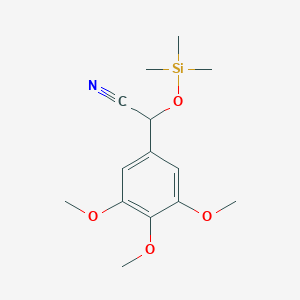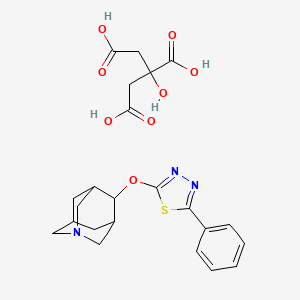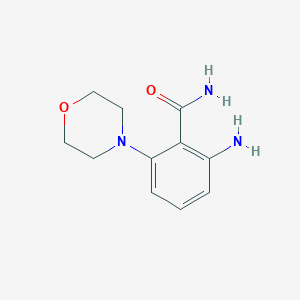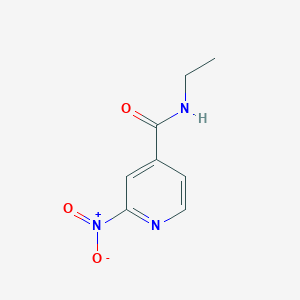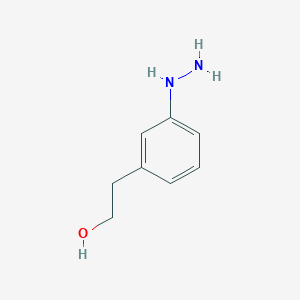
2-(3-Hydrazineylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydrazineylphenyl)ethan-1-ol is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring, which is further connected to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydrazineylphenyl)ethan-1-ol typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate, followed by reduction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to enhance the reduction process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-nitrobenzaldehyde or 3-nitrobenzoic acid.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl ethanol derivatives.
Aplicaciones Científicas De Investigación
2-(3-Hydrazineylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydrazineylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Phenylhydrazine: Similar structure but lacks the ethanol moiety.
3-Hydrazinobenzoic acid: Contains a carboxylic acid group instead of an ethanol group.
2-(4-Hydrazinophenyl)ethanol: Similar structure but with the hydrazine group at the para position.
Uniqueness: 2-(3-Hydrazineylphenyl)ethan-1-ol is unique due to the presence of both the hydrazine and ethanol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-(3-hydrazinylphenyl)ethanol |
InChI |
InChI=1S/C8H12N2O/c9-10-8-3-1-2-7(6-8)4-5-11/h1-3,6,10-11H,4-5,9H2 |
Clave InChI |
SORNZTKTFUGVQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NN)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


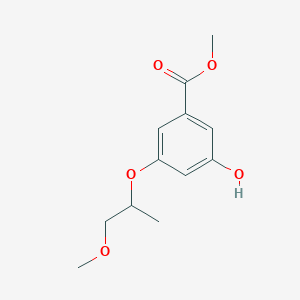
![(3aalpha,6aalpha)-3beta,6alpha-Diazidohexahydrofuro[3,2-b]furan](/img/structure/B8402787.png)
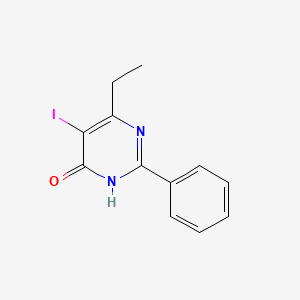
![1-Bromo-2-fluoro-4-[(4-fluorophenyl)sulfonyl]benzene](/img/structure/B8402808.png)
